![molecular formula C12H9N3O B2856846 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile CAS No. 125125-29-3](/img/structure/B2856846.png)
4-[(5-Aminopyridin-2-yl)oxy]benzonitrile
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Overview
Description
4-[(5-Aminopyridin-2-yl)oxy]benzonitrile is a biochemical compound used for proteomics research . It has a molecular formula of C12H9N3O and a molecular weight of 211.22 .
Molecular Structure Analysis
The InChI code for 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile is 1S/C12H9N3O/c13-7-9-1-4-11(5-2-9)16-12-6-3-10(14)8-15-12/h1-6,8H,14H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-[(5-Aminopyridin-2-yl)oxy]benzonitrile is a powder at room temperature . Other physical and chemical properties such as melting point, vapor pressure, boiling point, toxicity, specific gravity, density, and more can be found on ChemicalBook .Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of novel compounds related to 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile, exploring their potential in various applications. For example, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has shown potential biological applications, particularly in drug chemistry (Saeed et al., 2015).
Electrochemiluminescent Devices
- A study on ruthenium polypyridyl complexes, which include compounds like 4-(1H-tetrazol-5-yl)benzonitrile, has demonstrated their use in electrochemiluminescent devices. These compounds exhibit good luminescence efficiency and potential for applications in electronic and photonic devices (Stagni et al., 2006).
Corrosion Inhibition
- Benzonitrile derivatives have been evaluated for their role in corrosion inhibition, particularly in protecting mild steel in acidic environments. This research has implications in material science and industrial applications (Chaouiki et al., 2018).
Pharmaceutical Research
- While avoiding specific details on drug use and dosage, it's noteworthy that compounds related to 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile have been investigated in pharmaceutical research, particularly in the development of new drugs and understanding their mechanisms of action.
Environmental Studies
- Some studies have explored the environmental implications of compounds similar to 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile, including their degradation and interaction with other substances in the environment. For instance, the study of sulfonamide drugs like sulfamethoxazole has revealed insights into the behavior of similar compounds in water treatment processes (Nödler et al., 2012).
Magnetic Switchable Compounds
- Research has been conducted on magnetic switchable maleonitriledithiolate complexes, which could have applications in designing molecular magnetic switching devices. This area of research opens up possibilities in material science and electronics (Ni et al., 2005).
Mechanism of Action
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . These codes correspond to specific safety and hazard guidelines.
properties
IUPAC Name |
4-(5-aminopyridin-2-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-9-1-4-11(5-2-9)16-12-6-3-10(14)8-15-12/h1-6,8H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLVSYKUKNPQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Aminopyridin-2-yl)oxy]benzonitrile |
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